Pressure-Induced Photocurrent Enhancement: δ→α Transition
Under applied pressure, δ-Tm₂S₃ undergoes a first-order structural transition to the α-phase at approximately 5 GPa. This transition is accompanied by a dramatic enhancement of photoelectric performance: the photocurrent density and responsivity of α-Tm₂S₃ achieve a five orders of magnitude (10⁵×) increase compared with the initial δ-Tm₂S₃ baseline, and the α-phase retains a photocurrent responsivity three orders of magnitude above baseline after complete pressure release (unloading) [1]. The optical band gap of δ-Tm₂S₃ measured at 1.2 GPa is 2.96 eV by the Tauc plot method, confirming wide-gap semiconductor behavior appropriate for visible-blind UV detection [1]. In contrast, Y₂S₃—another δ-structure sesquisulfide—exhibits an irreversible first-order phase transition from monoclinic to orthorhombic at approximately 10 GPa, i.e., at roughly twice the transition pressure of Tm₂S₃, with a qualitatively different pressure-response profile . This lower transition threshold and the retention of enhanced responsivity post-unloading represent a quantifiable operational advantage for Tm₂S₃ in pressure-cycled or strain-engineered photodetector architectures.
| Evidence Dimension | Pressure-induced photocurrent enhancement factor (α-phase vs. δ-phase baseline, same compound) and phase transition pressure vs. structural analog |
|---|---|
| Target Compound Data | Tm₂S₃: 10⁵× photocurrent enhancement at δ→α transition (~5 GPa); α-phase retains 10³× responsivity after unloading; optical band gap 2.96 eV at 1.2 GPa |
| Comparator Or Baseline | Y₂S₃ (δ-structure analog): irreversible monoclinic→orthorhombic transition at ~10 GPa (no reported comparable magnitude of photocurrent enhancement); baseline δ-Tm₂S₃ photocurrent prior to transition |
| Quantified Difference | Tm₂S₃ phase transition at ~5 GPa vs. Y₂S₃ at ~10 GPa (factor of ~2 lower threshold); 100,000× photocurrent increase in Tm₂S₃ vs. pre-transition baseline |
| Conditions | High-pressure diamond anvil cell; electrical impedance, UV-vis absorption, Raman spectroscopy, XRD, and photoelectric measurements under compression to >5 GPa; room temperature |
Why This Matters
The five-orders-of-magnitude photocurrent enhancement at half the transition pressure of Y₂S₃ makes Tm₂S₃ the quantitatively superior candidate for strain-tunable photodetectors where lower actuation pressure and persistent post-release responsivity reduce device engineering complexity.
- [1] Zhi-Wei Shen, Zhong-Yan Wu, Shao-Jie Wang, He-Chong Wang, Hong-Kai Li, Jing Song, Guo-Ying Gao, Lin Wang, Yong-Jun Tian. Pressure-Induced Structural Transition and Enhanced Photoelectric Properties of Tm₂S₃. Chinese Physics Letters 41 (2024) 117101. DOI: 10.1088/0256-307X/41/11/117101. View Source
